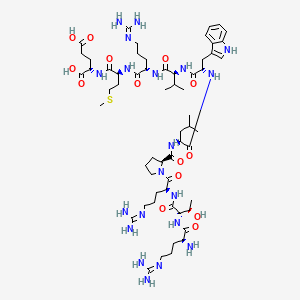
AChE/BChE-IN-17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AChE/BChE-IN-17 is a compound known for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes play crucial roles in the breakdown of acetylcholine, a neurotransmitter essential for cognitive functions. Inhibition of these enzymes is a promising therapeutic approach for treating neurodegenerative diseases such as Alzheimer’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AChE/BChE-IN-17 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. Common synthetic routes may include:
Formation of aromatic intermediates: This step often involves the use of aromatic compounds and reagents such as bromine or chlorine under controlled conditions.
Coupling reactions: The intermediates are then coupled using reagents like palladium catalysts to form the final compound.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing production costs.
Chemical Reactions Analysis
Types of Reactions
AChE/BChE-IN-17 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by others, using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms.
Scientific Research Applications
AChE/BChE-IN-17 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cholinergic neurotransmission and potential neuroprotective properties.
Medicine: Explored as a therapeutic agent for treating neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of diagnostic tools and assays for enzyme activity.
Mechanism of Action
AChE/BChE-IN-17 exerts its effects by binding to the active sites of acetylcholinesterase and butyrylcholinesterase enzymes, thereby inhibiting their activity. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The molecular targets include the catalytic triad of the enzymes, and the pathways involved are primarily related to cholinergic neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Galantamine: A compound that inhibits both acetylcholinesterase and butyrylcholinesterase.
Rivastigmine: Known for its dual inhibitory effects on acetylcholinesterase and butyrylcholinesterase.
Uniqueness
AChE/BChE-IN-17 is unique due to its specific binding affinity and inhibitory potency against both acetylcholinesterase and butyrylcholinesterase. This dual inhibition makes it a promising candidate for therapeutic applications in neurodegenerative diseases.
Properties
Molecular Formula |
C28H25N3O4 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
(4E)-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)methylidene]-6-nitro-2,3-dihydro-1H-acridin-9-amine |
InChI |
InChI=1S/C28H25N3O4/c1-34-22-11-6-18(7-12-22)16-19-4-3-5-25-27(19)30-26-17-21(31(32)33)10-15-24(26)28(25)29-20-8-13-23(35-2)14-9-20/h6-17H,3-5H2,1-2H3,(H,29,30)/b19-16+ |
InChI Key |
DGQXMVDQCSBGNY-KNTRCKAVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\CCCC3=C(C4=C(C=C(C=C4)[N+](=O)[O-])N=C23)NC5=CC=C(C=C5)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CCCC3=C(C4=C(C=C(C=C4)[N+](=O)[O-])N=C23)NC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(2S,3S)-3-[(1R)-1-(3,5-dichlorophenyl)-2-hydroxyethoxy]-2-phenylpiperidin-1-yl]methyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B12377118.png)
![(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7-[[(1S,8S,9S,11R)-9-methyl-7,10-dioxa-2-azatricyclo[6.4.0.02,6]dodecan-11-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12377126.png)
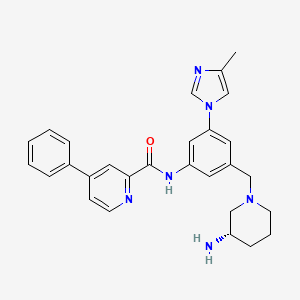
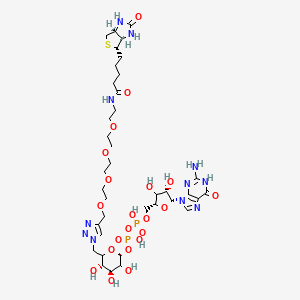
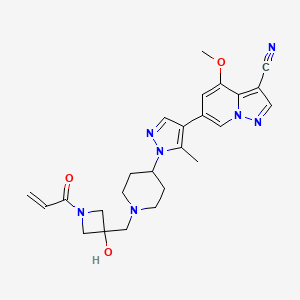
![5-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-2H-triazole-4-carbonitrile](/img/structure/B12377137.png)
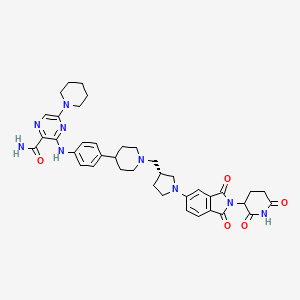
![N-[(E)-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methylideneamino]-4-nitro-2,1,3-benzoxadiazol-7-amine](/img/structure/B12377151.png)
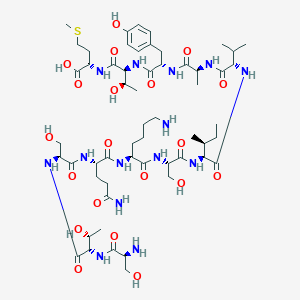
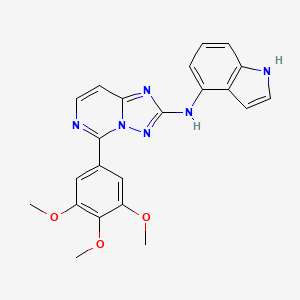

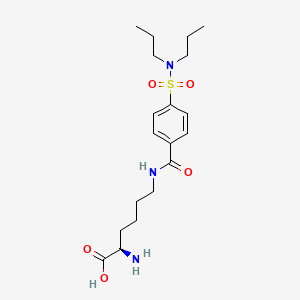
![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12377167.png)
